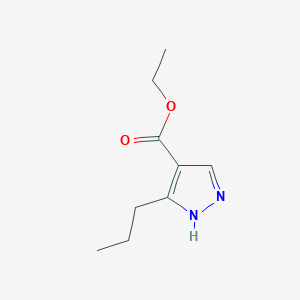

ethyl 5-propyl-1H-pyrazole-4-carboxylate

Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, serves as a foundational structure in heterocyclic chemistry. crysdotllc.comaksci.com Its derivatives are recognized as a pharmacologically significant class of compounds, demonstrating a wide array of biological activities. crysdotllc.commolbase.com The versatility of the pyrazole ring allows for substitutions at various positions, leading to a vast library of molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. aksci.comfluorochem.co.uk The presence of the pyrazole nucleus in numerous well-established drugs, such as the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction treatment sildenafil, underscores its importance as a "privileged scaffold" in medicinal chemistry. molbase.comgoogle.com This term reflects the core structure's ability to bind to multiple biological targets, making it a frequent starting point for drug discovery and development. synquestlabs.comspectrabase.com

Overview of 1H-Pyrazole-4-Carboxylate Scaffold in Medicinal and Agrochemical Research

The 1H-pyrazole-4-carboxylate scaffold is a key substructure that has garnered significant attention in both medicinal and agrochemical research. The carboxylate group at the 4-position of the pyrazole ring provides a crucial functional handle for further molecular modifications, enabling the synthesis of complex derivatives. researchgate.net In medicinal chemistry, compounds bearing this scaffold have been investigated for a range of biological activities. For instance, derivatives have been explored as potential anticancer and anti-inflammatory agents. ontosight.aigoogle.com

In the agrochemical sector, the pyrazole core is integral to the design of modern pesticides. nih.gov Pyrazole carboxamides, in particular, have been successfully developed as fungicides that inhibit the succinate (B1194679) dehydrogenase enzyme in fungi, a critical component of the respiratory chain. rsc.org The 1H-pyrazole-4-carboxylate structure serves as a vital building block for creating such agrochemicals, which are essential for crop protection. google.com While the general scaffold is of high importance, specific research into the biological activities of ethyl 5-propyl-1H-pyrazole-4-carboxylate itself is not extensively documented in publicly available literature.

Historical and Contemporary Perspectives on Pyrazole Synthesis

The synthesis of the pyrazole ring system has a rich history dating back to the late 19th century. The classical and most recognized method is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. echemi.com This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. crysdotllc.com Another foundational method was developed by Hans von Pechmann in 1898, which utilized the reaction of acetylene (B1199291) with diazomethane. researchgate.net

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing pyrazole rings. These modern techniques often provide better control over regioselectivity and yield. Key contemporary methods include:

1,3-Dipolar Cycloadditions: Reactions involving nitrile imines and alkynes provide a direct route to substituted pyrazoles. crysdotllc.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form complex products, offering high efficiency and atom economy. chegg.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for classical condensation reactions. chemicalbook.com

Transition Metal-Catalyzed Reactions: Catalysts, particularly those based on copper and rhodium, have enabled novel pathways for pyrazole synthesis under mild conditions. manipal.edu

A common and direct approach to synthesizing 4-carboxylate pyrazoles involves the reaction of an ethyl 2-(alkoxymethylene)-3-oxoalkanoate intermediate with hydrazine. google.comnbinno.com This method is particularly relevant for the synthesis of the title compound, this compound.

Chemical Profile and Synthesis of this compound

While extensive research on the specific applications of this compound is limited, its chemical properties and a logical synthetic route can be clearly defined based on established pyrazole chemistry.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 123374-28-7 crysdotllc.commolbase.com |

| Molecular Formula | C₉H₁₄N₂O₂ synquestlabs.com |

| Molecular Weight | 182.22 g/mol |

| Structure | |

Synthesis Pathway

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. This process involves two main steps:

Formation of the β-keto ester intermediate: The synthesis begins with the reaction of ethyl 3-oxohexanoate (B1246410) with an orthoformate, such as triethyl orthoformate, in the presence of acetic anhydride. This reaction yields the key intermediate, ethyl 2-(ethoxymethylidene)-3-oxohexanoate. echemi.comchemicalbook.com

Cyclocondensation with Hydrazine: The intermediate, ethyl 2-(ethoxymethylidene)-3-oxohexanoate, is then reacted with hydrazine hydrate. In this reaction, the hydrazine molecule attacks the carbonyl carbon and the enol ether carbon, leading to the formation of the pyrazole ring through cyclization and subsequent elimination of ethanol (B145695) and water. This yields the final product, this compound. researchgate.netnih.gov

Table 2: Key Precursor for Synthesis

| Identifier | Value |

|---|---|

| Compound Name | ethyl 2-(ethoxymethylidene)-3-oxohexanoate |

| CAS Number | 125500-84-7 echemi.com |

| Molecular Formula | C₁₁H₁₈O₄ |

| Molecular Weight | 214.26 g/mol |

| Role | Key intermediate for pyrazole ring formation |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-propyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-5-8-7(6-10-11-8)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHUAGMMONCJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380545 | |

| Record name | ethyl 5-propyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123374-28-7 | |

| Record name | ethyl 5-propyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Transformations and Functionalization of Ethyl 5 Propyl 1h Pyrazole 4 Carboxylate

Functionalization of the Pyrazole (B372694) Ring System

The aromatic nature of the pyrazole ring allows for various functionalization reactions, primarily through electrophilic substitution and, more recently, through transition-metal-catalyzed C-H activation. The two nitrogen atoms within the ring influence the electron density and reactivity of the carbon atoms, directing substitutions to specific positions.

Electrophilic Aromatic Substitution at C-4 Position

The pyrazole ring is an electron-rich heterocyclic system, but the presence of two nitrogen atoms deactivates the C-3 and C-5 positions towards electrophilic attack. Consequently, the C-4 position is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. nih.govresearchgate.net This inherent regioselectivity allows for the introduction of a wide range of functional groups at this position. Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation. dntb.gov.ua

Nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.gov Sulfonation can be performed with fuming sulfuric acid, introducing a sulfonic acid group (-SO₃H) at the C-4 position. dntb.gov.uanih.gov Halogenation, such as bromination or chlorination, readily occurs at the C-4 position, often under mild conditions, to yield the corresponding 4-halopyrazoles. dntb.gov.ua

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | Ethyl 4-nitro-5-propyl-1H-pyrazole-4-carboxylate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ethyl 5-propyl-4-sulfo-1H-pyrazole-4-carboxylate |

| Bromination | Br₂ | Br⁺ | Ethyl 4-bromo-5-propyl-1H-pyrazole-4-carboxylate |

| Chlorination | Cl₂ or N-chlorosuccinimide (NCS) | Cl⁺ | Ethyl 4-chloro-5-propyl-1H-pyrazole-4-carboxylate |

Regioselective C-H Functionalization at C-5 Position

While the C-4 position is electronically favored for classical electrophilic substitution, modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have enabled the modification of other positions on the pyrazole ring. nih.gov Directing groups are often employed to achieve regioselectivity at positions that are otherwise unreactive.

The functionalization of the C-5 position of a pyrazole ring is challenging but can be achieved under specific conditions. Research has shown that palladium-catalyzed C-H activation can lead to the arylation of the C-5 position. acs.org For instance, a divergent and regioselective approach has been developed for the arylation of 4-nitro-1H-pyrazoles, which proceeds at the C-5 position. acs.org This type of transformation typically involves an oxidative addition of an aryl halide to a palladium(0) catalyst, followed by a concerted metalation-deprotonation step at the C-5 position of the pyrazole, and subsequent reductive elimination to afford the C-5 arylated product. Although this specific methodology was demonstrated on a pyrazole with a C-4 nitro group, it highlights the potential for C-5 functionalization through catalyst and substrate design.

| Reaction Type | Catalyst/Reagents | General Transformation | Potential Product |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Base, Aryl Halide | Direct coupling of an aryl group to the C-5 position. | Ethyl 5-propyl-5-aryl-1H-pyrazole-4-carboxylate |

N-Functionalization of the Pyrazole Nitrogen (N-1)

The N-1 nitrogen of the pyrazole ring is nucleophilic and can be readily functionalized through reactions with various electrophiles, such as alkyl halides and acyl chlorides. dntb.gov.ua Deprotonation of the N-H group with a base enhances its nucleophilicity, facilitating the substitution reaction. mdpi.com

N-alkylation is a common transformation, typically carried out by treating the pyrazole with an alkyl halide in the presence of a base like sodium hydride or potassium carbonate. This reaction introduces an alkyl group onto the N-1 nitrogen. Similarly, N-acylation can be achieved by reacting the pyrazole with an acyl chloride or an acid anhydride, often in the presence of a base such as pyridine or triethylamine, to introduce an acyl group. nih.gov

| Reaction | Reagents | Functional Group Introduced | Product Example |

|---|---|---|---|

| N-Alkylation | Methyl Iodide, K₂CO₃ | Methyl (-CH₃) | Ethyl 1-methyl-5-propyl-1H-pyrazole-4-carboxylate |

| N-Acylation | Acetyl Chloride, Pyridine | Acetyl (-COCH₃) | Ethyl 1-acetyl-5-propyl-1H-pyrazole-4-carboxylate |

| N-Arylation | Aryl Boronic Acid, Cu(OAc)₂, Base | Aryl Group | Ethyl 1-aryl-5-propyl-1H-pyrazole-4-carboxylate |

Reactivity of the Ester Moiety

The ethyl carboxylate group at the C-4 position is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the chemical space accessible from the parent compound.

Transformations at the Ethyl Carboxylate Group (e.g., amide formation, reduction)

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of amides. Amide formation is typically achieved by activating the carboxylic acid, for example, with a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine.

Alternatively, the ester group can be directly reduced to a primary alcohol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ethyl carboxylate to a hydroxymethyl group.

| Transformation | Reagents | Functional Group Formed | Product |

|---|---|---|---|

| Hydrolysis | NaOH(aq), then H₃O⁺ | Carboxylic Acid (-COOH) | 5-Propyl-1H-pyrazole-4-carboxylic acid |

| Amide Formation (from carboxylic acid) | 1. SOCl₂ or EDC 2. R¹R²NH | Amide (-CONR¹R²) | N-substituted-5-propyl-1H-pyrazole-4-carboxamide |

| Reduction | LiAlH₄, THF | Primary Alcohol (-CH₂OH) | (5-Propyl-1H-pyrazol-4-yl)methanol |

Reactivity of the Propyl Side Chain

The propyl group at the C-5 position, while generally less reactive than the other functional groups in the molecule, can also undergo chemical modification, particularly at the carbon atom adjacent to the pyrazole ring (the benzylic-like position).

Side-chain oxidation of alkyl groups attached to aromatic rings is a known transformation. libretexts.org Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize an alkyl side chain to a carboxylic acid, provided that the carbon attached to the ring bears at least one hydrogen atom. libretexts.org In the case of the propyl group, this reaction would likely lead to the formation of a carboxylic acid at the C-5 position, with the cleavage of the rest of the propyl chain.

Another potential reaction is free-radical halogenation. wikipedia.orglscollege.ac.in Under UV light or with a radical initiator, alkanes and alkyl-substituted aromatic compounds can undergo halogenation. lscollege.ac.in For the propyl side chain, this reaction would be expected to be most selective for the benzylic-like position, leading to the introduction of a halogen atom on the carbon directly attached to the pyrazole ring. This halogenated intermediate could then be used in further substitution or elimination reactions.

| Reaction | Reagents | Expected Transformation | Potential Product |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄, heat | Oxidation of the propyl group to a carboxylic acid. | 4-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), UV light | Bromination at the benzylic-like position of the propyl group. | Ethyl 5-(1-bromopropyl)-1H-pyrazole-4-carboxylate |

Potential for Aliphatic Functionalization

While direct, selective functionalization of the propyl group in ethyl 5-propyl-1H-pyrazole-4-carboxylate is a nuanced challenge, several modern synthetic methodologies present viable pathways for its modification. These approaches, primarily centered around C-H activation, radical-mediated reactions, oxidation, and halogenation, offer the potential to introduce new functional groups onto the aliphatic side chain, thereby expanding the molecular diversity accessible from this pyrazole scaffold.

C-H Activation Strategies:

Transition-metal catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. nih.govnih.gov Palladium-based catalysts, in particular, have shown promise in the activation of C(sp³)–H bonds on alkyl chains appended to heterocyclic systems. nih.govmdpi.com For the propyl group of this compound, this could theoretically allow for the introduction of various substituents. The regioselectivity of such reactions is a critical consideration, with functionalization often favoring the benzylic-like position (Cα) due to its relative activation by the pyrazole ring. However, directing group strategies can be employed to achieve selectivity at other positions (Cβ or Cγ) of the alkyl chain. nih.gov

Potential C-H activation reactions applicable to the propyl side chain are summarized in the table below, based on analogous systems.

Table 1: Potential C-H Activation Reactions for Aliphatic Functionalization

| Transformation | Catalyst/Reagents | Potential Product | Ref |

| Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Ethyl 5-(arylpropyl)-1H-pyrazole-4-carboxylate | nih.gov |

| Alkenylation | Pd(OAc)₂, Olefin, Oxidant | Ethyl 5-(alkenylpropyl)-1H-pyrazole-4-carboxylate | mdpi.com |

| Benzylation | Pd(OAc)₂, Benzyl Halide | Ethyl 5-(benzylpropyl)-1H-pyrazole-4-carboxylate | researchgate.net |

Free-Radical Functionalization:

Free-radical mediated reactions offer another avenue for modifying the propyl group. springerprofessional.denih.gov These reactions are often initiated by photoredox catalysis or radical initiators and can be used to introduce a variety of functional groups. nih.gov The reactivity of the different C-H bonds on the propyl chain towards radical abstraction would influence the regiochemical outcome, with the secondary C-H bonds (Cα and Cβ) generally being more susceptible to abstraction than the primary C-H bonds (Cγ). beilstein-journals.org

Table 2: Potential Free-Radical Reactions for Aliphatic Functionalization

| Transformation | Reagents | Potential Product | Ref |

| Halogenation | N-Halosuccinimide, Initiator | Ethyl 5-(halopropyl)-1H-pyrazole-4-carboxylate | researchgate.net |

| Thiolation | Thiol, Initiator | Ethyl 5-(thioalkylpropyl)-1H-pyrazole-4-carboxylate | springerprofessional.de |

| Minisci-type Reaction | Radical Precursor, Acid | Ethyl 5-(heteroarylpropyl)-1H-pyrazole-4-carboxylate | springerprofessional.de |

Oxidative Transformations:

The oxidation of the alkyl side chain represents a potential route to introduce oxygen-containing functional groups. pearson.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic-like carbon (Cα) of the propyl group to a carboxylic acid. libretexts.orglibretexts.org Milder or more selective oxidizing agents could potentially yield ketones or alcohols at the Cα position. The pyrazole ring itself is generally resistant to oxidation, allowing for selective modification of the side chain.

Halogenation of the Propyl Group:

Direct halogenation of the propyl side chain can be achieved under various conditions. baranlab.org Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator, would likely favor substitution at the Cα or Cβ positions due to the stability of the resulting radical intermediates. libretexts.org Regioselective halogenation might also be achievable using specific reagents and conditions that favor a particular position on the alkyl chain. researchgate.netresearchgate.net The resulting halogenated derivatives would serve as versatile intermediates for further nucleophilic substitution reactions.

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Propyl 1h Pyrazole 4 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the precise structural assignment of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of the atoms within ethyl 5-propyl-1H-pyrazole-4-carboxylate can be determined with high fidelity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl ester, the propyl group, and the pyrazole (B372694) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The propyl group will show a triplet for the methylene protons attached to the pyrazole ring, a sextet for the central methylene protons, and a triplet for the terminal methyl protons. The proton attached to the pyrazole ring (C3-H) is anticipated to appear as a singlet in the aromatic region, while the N-H proton will likely be a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift. The carbons of the pyrazole ring will appear in the aromatic region, with their specific shifts dependent on the substitution pattern. The aliphatic carbons of the ethyl and propyl groups will be found in the upfield region of the spectrum.

While less commonly acquired, ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the pyrazole ring nitrogens. The two nitrogen atoms are in different chemical environments and are expected to have distinct chemical shifts, which can be confirmed through heteronuclear correlation experiments. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | 1.2-1.4 | Triplet | ~7 |

| Ethyl -CH₂- | 4.1-4.3 | Quartet | ~7 |

| Propyl -CH₃ | 0.9-1.1 | Triplet | ~7 |

| Propyl -CH₂- (central) | 1.6-1.8 | Sextet | ~7 |

| Propyl -CH₂- (attached to pyrazole) | 2.6-2.8 | Triplet | ~7 |

| Pyrazole C3-H | 7.8-8.2 | Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~60 |

| Propyl -CH₃ | ~13 |

| Propyl -CH₂- (central) | ~22 |

| Propyl -CH₂- (attached to pyrazole) | ~28 |

| Pyrazole C4 | ~105 |

| Pyrazole C3 | ~140 |

| Pyrazole C5 | ~150 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methylene and methyl protons of the ethyl group, and among the three sets of protons in the propyl group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the ethyl methylene protons would show a cross-peak with the signal for the ethyl methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connectivity between the different functional groups. For example, correlations would be expected between the ethyl methylene protons and the carbonyl carbon, and between the propyl methylene protons and the C5 carbon of the pyrazole ring. The pyrazole C3-H proton would show correlations to C4 and C5 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the constitutional analysis of this molecule, NOESY can provide information about the spatial proximity of protons. This can be useful in confirming the regiochemistry of the substituents on the pyrazole ring.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern would likely involve characteristic losses of neutral molecules and radicals. Common fragmentation pathways would include the loss of an ethoxy radical (-•OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (-CO). Another likely fragmentation would be the cleavage of the propyl group, leading to the loss of an ethyl radical (-•CH₂CH₃) via benzylic-type cleavage.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 196 | [M]⁺ | Molecular Ion |

| 168 | [M - C₂H₄]⁺ | Loss of ethene from propyl group |

| 151 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 123 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate and ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, allows for a reliable prediction of its solid-state characteristics. nih.govnih.gov

Table 4: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Bond Lengths (Å) | C=O: ~1.22, N-N: ~1.35, C-N: ~1.33-1.38, C-C (ring): ~1.38-1.42 |

Advanced Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound would display several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The aliphatic C-H stretching vibrations of the ethyl and propyl groups would appear just below 3000 cm⁻¹. A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O stretching of the ester group. The region between 1400 and 1600 cm⁻¹ would contain bands corresponding to the C=N and C=C stretching vibrations of the pyrazole ring.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3200-3400 | N-H stretch | Medium, Broad |

| 2850-2980 | C-H stretch (aliphatic) | Medium-Strong |

| 1700-1720 | C=O stretch (ester) | Strong |

| 1500-1600 | C=N and C=C stretch (pyrazole ring) | Medium |

Computational Chemistry and Theoretical Investigations of Ethyl 5 Propyl 1h Pyrazole 4 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for pyrazole (B372694) derivatives are typically performed to optimize the molecular geometry and to predict a variety of electronic and spectroscopic properties. nih.gov These calculations provide a foundational understanding of the molecule's behavior at the quantum level. For ethyl 5-propyl-1H-pyrazole-4-carboxylate, DFT methods can elucidate the influence of the propyl and ethyl carboxylate substituents on the electronic environment of the pyrazole ring.

The electronic structure of a molecule is fundamentally linked to its stability and reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net

In computational studies of pyrazole derivatives, the HOMO is often localized over the pyrazole ring and electron-donating substituents, while the LUMO is distributed over the ring and electron-withdrawing groups. For this compound, the propyl group at the C5 position is expected to have an electron-donating effect, while the ethyl carboxylate group at the C4 position is electron-withdrawing. Consequently, the HOMO is likely to have significant contributions from the pyrazole ring and the propyl group, whereas the LUMO is expected to be concentrated around the ethyl carboxylate moiety and the pyrazole ring. The calculated HOMO-LUMO gap for similar pyrazole derivatives typically falls in the range of 4 to 5 eV, suggesting good stability. researchgate.netresearchgate.net

| Parameter | Expected Value (eV) for this compound | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -5.0 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -2.0 to -1.0 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | Correlates with chemical stability and reactivity. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org The MEP is a color-coded plot of the electrostatic potential on the electron density surface of a molecule. Different colors represent different values of the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atom at position 2 of the pyrazole ring, identifying these as the primary sites for electrophilic attack. Conversely, the most positive potential (blue) is anticipated to be located on the hydrogen atom attached to the nitrogen at position 1 (the N-H proton), making it the most likely site for nucleophilic attack or deprotonation. researchgate.net The propyl and ethyl groups will exhibit relatively neutral potential.

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes and their corresponding frequencies and intensities, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure. derpharmachemica.com For substituted pyrazoles, characteristic vibrational frequencies are associated with the stretching and bending of specific bonds. researchgate.net

For this compound, key vibrational modes would include the N-H stretching frequency of the pyrazole ring, typically observed in the range of 3100-3200 cm⁻¹ in the solid state due to hydrogen bonding. researchgate.net The C=O stretching of the ethyl carboxylate group is expected to appear as a strong band around 1700-1720 cm⁻¹. Other characteristic vibrations include the C-N and C=C stretching modes of the pyrazole ring, and the C-H stretching and bending vibrations of the propyl and ethyl groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch (pyrazole) | 3100 - 3200 |

| C-H stretch (alkyl) | 2850 - 3000 |

| C=O stretch (ester) | 1700 - 1720 |

| C=C/C=N stretch (pyrazole ring) | 1400 - 1600 |

| C-O stretch (ester) | 1100 - 1300 |

Tautomerism Studies of 1H-Pyrazoles and Their Relevance to this compound

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. nih.gov For asymmetrically substituted 1H-pyrazoles, such as this compound, annular tautomerism is possible, involving the movement of the proton between the two nitrogen atoms of the pyrazole ring. This results in two possible tautomers: this compound and ethyl 3-propyl-1H-pyrazole-4-carboxylate.

The relative stability of these tautomers can be assessed through computational methods by calculating their energies. The preferred tautomer is influenced by the electronic nature of the substituents on the pyrazole ring. nih.gov Electron-donating groups tend to favor the tautomer where the N-H bond is on the nitrogen atom adjacent to the substituent, while electron-withdrawing groups favor the tautomer where the N-H bond is on the nitrogen atom further from the substituent.

In the case of this compound, the propyl group at C5 is electron-donating, while the ethyl carboxylate at C4 is electron-withdrawing. Computational studies on similar systems suggest that the tautomer with the N-H proton at the N1 position, adjacent to the C5-propyl group, is likely to be the more stable form. nih.gov The stability is also influenced by solvent effects and the potential for intermolecular hydrogen bonding. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the HOMO and LUMO, a range of quantum chemical descriptors can be calculated to provide further insights into the reactivity of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2) : The ability of a molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2) : A measure of the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω = χ² / 2η) : A measure of the ability of a molecule to accept electrons.

For this compound, these descriptors can be estimated from the calculated HOMO and LUMO energies. The expected values would characterize the molecule as being moderately hard with a moderate electrophilicity index, consistent with a stable organic molecule.

| Descriptor | Formula | Predicted Property |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | Moderate; indicates a reasonable ability to donate electrons. |

| Electron Affinity (A) | -E_LUMO | Low; indicates a limited ability to accept electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Moderately hard; reflects good stability. |

| Electrophilicity Index (ω) | χ² / 2η | Moderate; suggests a balance between electrophilic and nucleophilic character. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvation, and intermolecular interactions of a molecule. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate as a Precursor for Complex Heterocycles

The pyrazole (B372694) nucleus is a cornerstone in medicinal chemistry and drug discovery due to its wide range of biological activities. This compound serves as an important intermediate in the synthesis of various bioactive heterocyclic compounds. While specific literature detailing the direct use of this compound is limited, the general reactivity of pyrazole-4-carboxylates allows for their transformation into more complex structures.

The synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often involves the cyclocondensation of a pyrazole derivative with a suitable three-carbon synthon. Although direct examples utilizing this compound are not extensively reported, the chemical literature provides pathways that can be adapted for this specific substrate. For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of a 5-aminopyrazole with various aldehydes and an active methylene (B1212753) compound. While this compound itself is not a 5-aminopyrazole, it can be chemically modified to introduce the necessary amino group, thereby serving as a precursor in a multi-step synthesis.

A patent has described the use of this compound in a reaction with 1-(bromomethyl)-4-methoxybenzene in the presence of potassium carbonate. i.moscow This reaction, an N-alkylation of the pyrazole ring, demonstrates the reactivity of the pyrazole nitrogen, which is a key step in the formation of certain fused heterocyclic systems.

Table 1: Examples of Reactions Involving Pyrazole Precursors for Fused Systems

| Precursor | Reagents | Fused System | Reference |

| This compound | 1-(bromomethyl)-4-methoxybenzene, K2CO3 | N-alkylated pyrazole | i.moscow |

This table illustrates a documented reaction of the title compound, which is a fundamental step that could lead to more complex fused systems.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a modern strategy in drug design. This compound can be envisioned as a scaffold for creating such hybrid molecules. The ester functional group can be converted to an amide, hydrazide, or other functionalities, which can then be coupled with another heterocyclic ring system. This approach allows for the generation of novel chemical entities with potentially enhanced biological activities.

Role in the Design and Synthesis of Advanced Organic Materials

The application of pyrazole derivatives is not limited to pharmaceuticals; they are also being explored in the field of materials science. The aromatic nature of the pyrazole ring, along with its ability to coordinate with metal ions, makes it an attractive component for the design of functional organic materials such as polymers, dyes, and liquid crystals.

While there is currently no specific literature detailing the use of this compound in advanced organic materials, its structural features suggest potential applications. The ester group can be polymerized or incorporated into a polymer backbone, and the pyrazole ring can be functionalized to tune the electronic and photophysical properties of the resulting material.

Structure Activity Relationship Sar and Mechanistic Studies of Ethyl 5 Propyl 1h Pyrazole 4 Carboxylate Derivatives

Correlation Between Molecular Structure and Biological Activity Profiles

The biological activity of pyrazole-4-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazole (B372694) core. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent therapeutic agents.

Research has shown that modifications at various positions of the pyrazole ring can drastically alter both the potency and selectivity of the compound. For instance, in a study of 3,4,5-substituted pyrazole inhibitors of meprin α and β, replacing a phenyl group at the 3(5)-position with a smaller methyl group led to a decrease in inhibitory activity. nih.gov Conversely, substituting it with a cyclopentyl moiety resulted in a similar activity profile to the original diphenylpyrazole, indicating that the size and lipophilicity of the substituent at this position are critical for potent inhibition. nih.gov

Furthermore, the introduction of acidic groups, such as carboxyphenyl moieties, can enhance activity against specific targets. For example, pyrazole derivatives with a meta-substituted carboxyphenyl group showed increased activity against meprin β. nih.gov The type of substituent on the pyrazole ring also influences the spectrum of activity; in a series of pyrazole-4-carboxamides, the presence of a methyl or tert-butyl group on the nitrogen atom was found to be beneficial for fungicidal activity.

| Scaffold Position | Substituent Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Position 3(5) | Phenyl to Methyl | Decreased inhibitory activity against meprin α | nih.gov |

| Position 3(5) | Phenyl to Cyclopentyl | Similar inhibitory activity against meprin α | nih.gov |

| Position 3(5) | Introduction of meta-carboxyphenyl | Increased activity against meprin β | nih.gov |

| N-substituent | Methyl or tert-butyl | Beneficial for fungicidal activity |

Investigation of Binding Mechanisms with Biological Targets

Understanding how these derivatives interact with their biological targets at a molecular level is key to rational drug design. This involves computational and experimental methods to elucidate the binding modes and the specific roles of different functional groups.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mechanism. nih.govphyschemres.org Studies on pyrazole derivatives frequently employ this method to understand their interactions with enzyme active sites. nih.govnih.govresearchgate.net

Docking simulations have revealed that pyrazole derivatives can form various types of interactions with target proteins, including:

Hydrogen Bonds: Crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: Often involving alkyl or aryl substituents that fit into hydrophobic pockets of the receptor. nih.gov

Pi-Pi Stacking and Cation-Pi Interactions: Common when aromatic rings are present in both the ligand and the receptor's active site residues like tyrosine or arginine. mdpi.com

Metal Coordination: In metalloenzymes, functional groups on the pyrazole derivative can coordinate with the metal ion in the active site, as seen with sulfonamide-bearing pyrazoles inhibiting carbonic anhydrase via interaction with the zinc ion. nih.gov

For example, docking studies of pyrazole-carboxamides with carbonic anhydrase (hCA) isoforms showed that the sulfonamide group contributes to inhibition by interacting directly with the Zn+2 ion in the active site. nih.gov Similarly, simulations of pyrazole derivatives targeting RET kinase identified key interactions with residues such as Ala807, Gly810, and Leu881 through hydrogen bonds and hydrophobic contacts. nih.gov

| Type of Interaction | Description | Example Target/Residue |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like O, N, or F. | Ala807 in RET Kinase nih.gov |

| Hydrophobic Interactions | Forces driven by the tendency of nonpolar surfaces to associate in an aqueous environment. | Leu881, Gly810 in RET Kinase nih.gov |

| Cation-Pi Interactions | Non-covalent attraction between the face of an electron-rich π system and an adjacent cation. | Arg358, Tyr666 in DPP-4 mdpi.com |

| Metal Coordination | Direct interaction between the ligand and a metal ion in the enzyme's active site. | Zn+2 in Carbonic Anhydrase nih.gov |

Understanding the Role of Substituents (Ethyl Ester and Propyl Group) on Activity

Ethyl Ester Group: The ester moiety at the 4-position is a key functional handle. It can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donors in a receptor's active site. mdpi.com Its presence also influences the electronic properties of the pyrazole ring and can be crucial for the regioselective synthesis of pyrazole derivatives. mdpi.com

Propyl Group: The propyl group at the 5-position primarily contributes to the molecule's lipophilicity. This increased non-polar character can enhance the compound's ability to cross biological membranes and engage in hydrophobic interactions within the binding pocket of a target protein. Electrophilic substitution reactions on the pyrazole ring typically occur at position 4, while nucleophilic attacks favor positions 3 and 5, making the placement of the propyl group at C5 significant for the molecule's reactivity and interaction profile. mdpi.com

Pharmacological Relevance of Pyrazole-4-Carboxylate Derivatives

Derivatives of pyrazole-4-carboxylate are recognized for their extensive pharmacological potential, demonstrating a wide array of biological effects that make them attractive candidates for drug development. globalresearchonline.netsemanticscholar.orgdntb.gov.uachemimpex.com

Broad Spectrum of Biological Activities (e.g., antimicrobial, anti-inflammatory, anticancer, antidiabetic, fungicidal, neuroprotective)

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to possess a remarkable range of therapeutic properties. globalresearchonline.netsid.ir This versatility has led to the development of numerous compounds with significant biological effects. globalresearchonline.netresearchgate.net

| Biological Activity | Description | Supporting References |

|---|---|---|

| Antimicrobial | Activity against bacteria and fungi. Some derivatives show potent inhibition of various bacterial and fungal strains. | mdpi.comresearchgate.net |

| Anti-inflammatory | Ability to reduce inflammation. This is one of the most well-known properties, with celecoxib (B62257) being a famous example. | semanticscholar.orgnih.gov |

| Anticancer | Activity against cancer cells. Pyrazoles have been designed to target multiple tumor pathways. | researchgate.net |

| Antidiabetic | Ability to lower blood glucose levels. Some pyrazole derivatives have shown significant hypoglycemic effects. | globalresearchonline.net |

| Fungicidal | Used in agriculture to protect crops from fungal pathogens. | chemimpex.comnih.gov |

| Neuroprotective | Ability to protect nerve cells from damage or degeneration. | globalresearchonline.net |

Enzyme Inhibition Studies (e.g., ALKBH1, SDH, EGFR, kinases, COX)

Many of the pharmacological effects of pyrazole-4-carboxylate derivatives stem from their ability to inhibit specific enzymes. By targeting key enzymes in disease pathways, these compounds can exert potent therapeutic effects.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: Pyrazole-4-carboxamide derivatives have been designed as potent SDH inhibitors, which is a mechanism for their fungicidal activity. nih.govacs.org Molecular docking has shown these compounds interacting with crucial residues in the SDH enzyme. nih.govresearchgate.net

Kinase Inhibition: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. Targets include Receptor Tyrosine Kinases (RTKs) like VEGFR-2, Epidermal Growth Factor Receptor (EGFR), and serine/threonine kinases such as Aurora A and CDK2. researchgate.net

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of many pyrazole compounds, including the well-known drug Celecoxib, are due to their selective inhibition of the COX-2 enzyme. semanticscholar.org

Other Enzymes: Pyrazole derivatives have also been shown to inhibit other enzymes like dipeptidyl peptidase-4 (DPP-4), making them candidates for antidiabetic therapies, and carbonic anhydrase, relevant for treating conditions like glaucoma. nih.govmdpi.comresearchgate.net

| Target Enzyme | Therapeutic Area | Supporting References |

|---|---|---|

| Succinate Dehydrogenase (SDH) | Fungicidal | nih.govacs.orgresearchgate.net |

| Protein Kinases (EGFR, VEGFR-2, Aurora A) | Anticancer | researchgate.net |

| Cyclooxygenase (COX) | Anti-inflammatory | semanticscholar.org |

| Carbonic Anhydrase (CA) | Glaucoma, Epilepsy | nih.govresearchgate.net |

| Dipeptidyl Peptidase-4 (DPP-4) | Antidiabetic | mdpi.com |

Receptor Agonist/Antagonist Activities (e.g., PPAR, ERα)

The therapeutic potential of ethyl 5-propyl-1H-pyrazole-4-carboxylate derivatives is significantly influenced by their interactions with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs) and Estrogen Receptor alpha (ERα). The structural arrangement of substituents on the pyrazole core dictates the binding affinity and functional activity at these receptors, leading to either agonist or antagonist effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Activities

Research into pyrazole-containing compounds has revealed their potential as modulators of PPARs, a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. While direct studies on this compound are limited, structure-activity relationship (SAR) studies on analogous pyrazole derivatives provide valuable insights into their potential PPAR agonist activity.

For instance, studies on 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have identified them as selective agonists of human PPARα (hPPARα) nih.gov. The SAR investigations highlighted that the steric bulk of substituents on the pyrazole ring, the position of a distal hydrophobic tail, and the distance between this tail and the acidic head group are critical for potent hPPARα agonism nih.gov. This suggests that the propyl group at the C5 position and the ethyl carboxylate at the C4 position of this compound could fulfill the requirements for the hydrophobic tail and a precursor to the acidic head (upon hydrolysis of the ester), respectively, making this scaffold a promising candidate for PPARα activation.

Furthermore, other classes of pyrazole derivatives, such as 1,3-diphenyl-1H-pyrazole derivatives, have been identified as potent PPARγ partial agonists ebi.ac.uk. These findings indicate that the pyrazole core is a versatile scaffold for designing PPAR modulators. The partial agonism is a particularly interesting feature as it may lead to therapeutic benefits with a reduced side-effect profile compared to full agonists.

The mechanism of action for these pyrazole-based PPAR agonists involves the ligand binding to the ligand-binding domain (LBD) of the receptor. This binding induces a conformational change in the receptor, leading to the recruitment of coactivators and the subsequent transcription of target genes involved in metabolic pathways. Crystal structures of PPARα in complex with 1H-pyrazolo-[3,4-b]pyridine derivatives have shown a canonical hydrogen-bond network involving helix 12 of the LBD, which is essential for receptor activation researchgate.netnih.gov.

Table 1: PPARα Agonistic Activity of Representative Pyrazole Derivatives

| Compound | Structure | hPPARα EC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivative | 0.12 | PPARα selective |

| Compound B | 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivative | 0.08 | PPARα selective |

| Fenofibrate | Fibrate-class drug (Reference) | 15 | PPARα agonist |

Estrogen Receptor alpha (ERα) Activities

A significant body of research has focused on tetrasubstituted pyrazole derivatives as high-affinity ligands for the estrogen receptor, with a particular emphasis on achieving selectivity for the alpha subtype (ERα). These studies have demonstrated that the substitution pattern on the pyrazole ring is a critical determinant of both binding affinity and agonist/antagonist activity.

Notably, research has shown that a C4-propyl substituent on the pyrazole ring is optimal for achieving high ERα binding affinity and selectivity nih.govillinois.edu. A prominent example is propyl-pyrazole-triol (PPT), a compound that is structurally related to the this compound scaffold. PPT has been identified as the first ERα-specific agonist, exhibiting a 410-fold binding preference for ERα over ERβ and activating gene transcription exclusively through ERα nih.govillinois.edu.

The molecular basis for this selectivity is attributed to the specific interactions between the pyrazole core and the C4-propyl group with amino acid residues within the ligand-binding pocket of ERα, where there are differences in the residues compared to ERβ nih.govillinois.edu. The C3-phenol of these pyrazole derivatives is suggested to occupy the A-ring binding pocket of estradiol within the receptor nih.govillinois.edu.

Further SAR studies on nitro-substituted triaryl pyrazole derivatives have shown that modifications to the aryl rings can modulate the binding affinity for both ERα and ERβ. For instance, the introduction of a nitro group can influence the steric interactions and electronic properties of the molecule, thereby affecting its receptor binding profile nih.gov.

The agonist or antagonist nature of these compounds is also highly dependent on the substituents. While compounds like PPT are potent agonists, the addition of certain side chains can convert these agonist scaffolds into ERα-selective antagonists.

Table 2: ERα Binding Affinity of Representative Pyrazole Derivatives

| Compound | Key Structural Features | Relative Binding Affinity (RBA) for ERα (%)a | Functional Activity |

|---|---|---|---|

| Propyl-pyrazole-triol (PPT) | C4-propyl group, tri-hydroxyl phenyl groups | ~50 | Agonist |

| PPT nitro analogue (5c) | C4-propyl group, nitro-substituted A-ring | 5.17 | Not specified |

| Estradiol (Reference) | Endogenous estrogen | 100 | Agonist |

aRelative binding affinity compared to estradiol (set at 100%).

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Ethyl 5-Propyl-1H-Pyrazole-4-Carboxylate and Analogues

The development of environmentally friendly and efficient synthetic methodologies is a paramount goal in modern chemistry. For this compound and its analogues, future research will likely focus on moving beyond traditional synthesis methods, which often rely on volatile organic solvents.

Key areas for development include:

Green Solvents: Investigating the use of deep eutectic solvents (DESs) as biodegradable and low-toxicity alternatives to conventional solvents could lead to more sustainable processes. DESs have the potential to accelerate reaction rates and improve selectivity in pyrazole (B372694) synthesis. thieme-connect.de

Catalysis: The exploration of novel catalysts, such as amorphous carbon-supported sulfonic acid, presents an opportunity for developing cost-effective, stable, and reusable catalytic systems. researchgate.net These new-generation solid catalysts can offer outstanding activity and simplify product purification. researchgate.net

Alternative Energy Sources: The use of microwave-assisted synthesis is a promising avenue for accelerating reaction times and improving yields under greener conditions, often in combination with environmentally benign solvents like ethanol (B145695). researchgate.net

Flow Chemistry: Implementing continuous flow processes can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch synthesis.

The challenge lies in adapting these modern techniques to the specific synthesis of 5-propyl substituted pyrazoles, ensuring high regioselectivity and yield while adhering to the principles of green chemistry.

In-depth Mechanistic Understanding of Chemical Transformations

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols, controlling product outcomes, and designing novel transformations. For this compound, future research should aim to elucidate the intricate details of its formation and subsequent reactions.

Key research objectives include:

Reaction Kinetics: Studying the rates of reaction under various conditions to understand the factors influencing the speed and efficiency of the synthesis.

Intermediate Characterization: Utilizing spectroscopic and computational techniques to identify and characterize transient intermediates, providing direct insight into the reaction pathway.

Computational Elucidation: Employing quantum mechanical calculations to model reaction pathways, calculate transition state energies, and predict the most favorable mechanisms for pyrazole ring formation. eurasianjournals.comeurasianjournals.com

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of novel compounds. eurasianjournals.com For pyrazole derivatives, computational methods are crucial for accelerating the discovery of new therapeutic agents. eurasianjournals.com

Future applications of computational modeling for this compound and its analogues include:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of pyrazole derivatives with their biological activities. nih.govnih.gov These models can predict the potency of newly designed compounds before their synthesis. nih.gov

Molecular Docking and Dynamics: Using molecular docking to predict the binding modes and affinities of pyrazole analogues to biological targets, such as enzymes or receptors. eurasianjournals.comnih.gov Molecular dynamics simulations can further explore the dynamic behavior and conformational stability of these ligand-protein complexes over time. eurasianjournals.comeurasianjournals.com

Quantum Mechanical Calculations: Applying methods like Density Functional Theory (DFT) to gain detailed insights into the electronic structure, reactivity, and spectroscopic properties of new pyrazole derivatives. eurasianjournals.comresearchgate.net

The primary challenges in this area are the accuracy of the computational models and the need for large, high-quality datasets for training and validation. eurasianjournals.com Overcoming these hurdles will facilitate the design of novel therapeutics with enhanced efficacy and safety profiles. eurasianjournals.com

Table 1: Computational Techniques for Pyrazole Derivative Design

| Computational Technique | Application | Predicted Parameters |

|---|---|---|

| 2D/3D-QSAR | Predict biological activity based on molecular structure | pIC50, Inhibitory Activity |

| Molecular Docking | Predict binding mode and affinity to a biological target | Binding Energy, Ligand-Receptor Interactions |

| Molecular Dynamics | Simulate the movement and interaction of molecules over time | Conformational Stability, Binding Free Energy |

| DFT Calculations | Analyze electronic structure and reactivity | HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution |

Exploration of New Therapeutic Areas and Agro-Chemical Applications

Pyrazole derivatives are known for their broad spectrum of pharmacological and biological activities. eurasianjournals.comnih.gov While the specific therapeutic potential of this compound is not fully elucidated, its core structure suggests significant promise in various applications.

Future research should focus on systematic screening and evaluation in the following areas:

Oncology: Many pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines, including colon, breast, and prostate cancer. nih.govnih.gov Analogues could be developed as inhibitors of specific targets like mitotic kinesins or RET kinase. nih.govnih.gov

Infectious Diseases: The pyrazole nucleus is a key pharmacophore in compounds with antimicrobial, antifungal, and antiviral properties. eurasianjournals.comnih.govnih.gov New derivatives could be tested against drug-resistant strains of bacteria and fungi. nih.govnih.gov

Inflammatory Diseases: Several pyrazole-containing compounds exhibit significant anti-inflammatory and analgesic effects, suggesting their potential as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). doaj.org

Agrochemicals: Pyrazole carboxylates are important intermediates in the synthesis of agrochemicals. nbinno.com Research into novel analogues could lead to the development of new herbicides with improved efficacy and environmental profiles, potentially targeting enzymes like transketolase. nih.gov

A significant challenge will be to establish a clear structure-activity relationship to optimize potency and selectivity for specific biological targets while minimizing off-target effects.

Table 2: Potential Applications of this compound Analogues

| Application Area | Potential Target/Use | Example Activity of Related Pyrazoles |

|---|---|---|

| Therapeutic | Anticancer Agents | Inhibition of cancer cell proliferation nih.govmdpi.com |

| Therapeutic | Antimicrobial Agents | Activity against Gram-positive and Gram-negative bacteria nih.govnih.gov |

| Therapeutic | Anti-inflammatory Agents | Analgesic and anti-inflammatory effects doaj.org |

| Agrochemical | Herbicides | Inhibition of plant growth, transketolase inhibition nih.gov |

Design and Synthesis of Targeted Pyrazole-Based Probes for Biological Systems

Chemical probes are essential tools for studying complex biological processes. The versatile pyrazole scaffold can be functionalized to create targeted probes for bioimaging and diagnostics. Future work could involve modifying the this compound structure to serve these functions.

Potential research directions include:

Fluorescent Probes: Attaching fluorophores to the pyrazole ring to create probes that can visualize specific cellular components or track biological molecules in real-time.

Metal-Based Probes: Synthesizing metal complexes incorporating pyrazole-based ligands for applications in bioimaging and as sensors for specific ions or molecules. rsc.org

Affinity-Based Probes: Designing derivatives that can covalently bind to specific protein targets, allowing for target identification and validation in drug discovery.

The main challenge is to design probes that are highly selective for their intended biological target, possess appropriate photophysical properties for detection, and exhibit low cytotoxicity to be effective in living systems.

Q & A

Q. How should researchers address impurity profiling and stability challenges in pyrazole derivatives?

- Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/water gradient) to detect hydrolyzed impurities (e.g., carboxylic acid, Rt = 4.2 min) .

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; quantify degradation via peak area normalization .

- Stabilizers : Add antioxidants (0.1% BHT) to prevent autoxidation of the propyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.